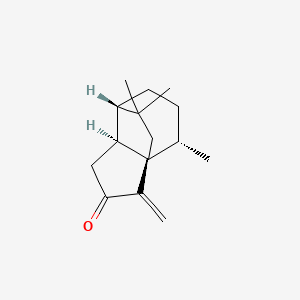
Suberosenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suberosenone is a natural product found in Subergorgia suberosa and Alertigorgia with data available.
Aplicaciones Científicas De Investigación
Biological Activities
Suberosenone exhibits several noteworthy biological activities, which are summarized in the following table:
Case Study: Cytotoxicity
A study investigated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value of 0.015 μg/mL against P388 leukemia cells. This suggests that this compound may serve as a lead compound for developing new cancer therapies due to its potent cytotoxicity against malignant cells.
Therapeutic Potential
The therapeutic potential of this compound is vast, particularly in oncology and neurology:
- Oncology : Due to its cytotoxic properties, this compound is being explored as a potential anti-cancer agent. Further research is required to elucidate its mechanisms of action and optimize its efficacy.
- Neurology : The neuroprotective effects observed in preliminary studies suggest that this compound may have applications in treating neurodegenerative diseases. Investigations into its ability to protect neuronal cells from oxidative stress are ongoing.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(1S,5S,6S,9S)-9,11,11-trimethyl-2-methylidenetricyclo[4.3.2.01,5]undecan-3-one |
InChI |
InChI=1S/C15H22O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9,11-12H,2,5-8H2,1,3-4H3/t9-,11-,12-,15+/m0/s1 |
Clave InChI |
JDGYVUJBJYXKSX-AVNXNWIJSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)C(=O)C3 |
SMILES canónico |
CC1CCC2C3C1(CC2(C)C)C(=C)C(=O)C3 |
Sinónimos |
suberosenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















